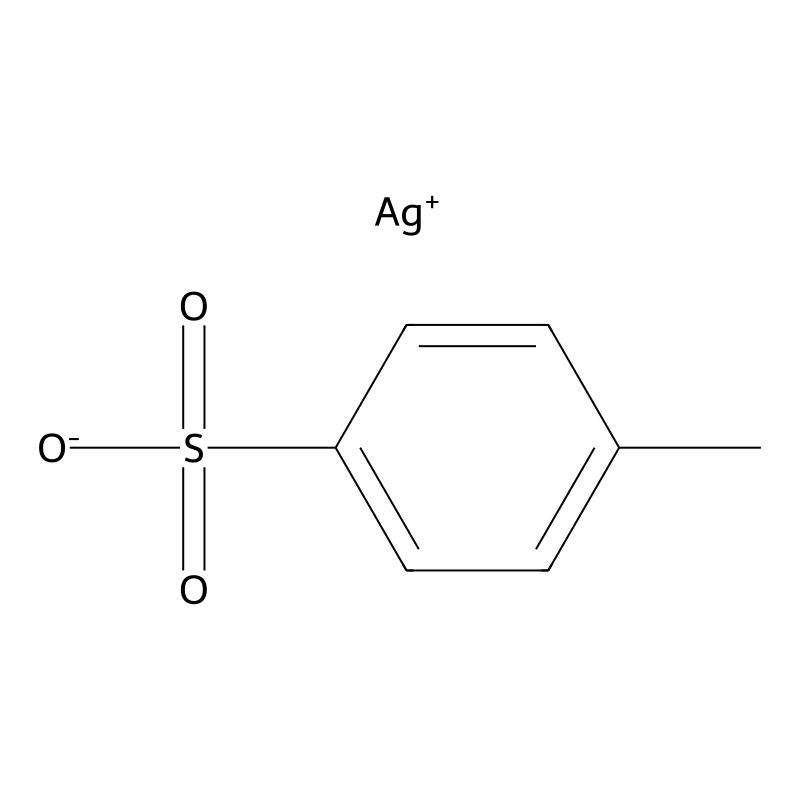

Silver p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silver p-toluenesulfonate (AgOTs) is a mildly coordinating organosilver salt widely procured as a halide abstractor, organic synthesis catalyst, and nanomaterial precursor. Unlike traditional inorganic silver salts, AgOTs exhibits high solubility in polar organic solvents, enabling homogeneous reaction conditions. It occupies a critical middle ground in the silver salt spectrum: it is significantly more organic-soluble than silver nitrate, yet avoids the extreme Lewis acidity and handling difficulties associated with fluorinated alternatives like silver triflate. This balance of reactivity, bench stability, and organic solubility makes it a highly scalable reagent for pharmaceutical intermediate synthesis and advanced materials formulation .

Substituting Silver p-toluenesulfonate with cheaper inorganic alternatives like silver nitrate (AgNO3) routinely fails in non-aqueous environments due to AgNO3's poor organic solubility and strong oxidative side reactions. Conversely, upgrading to silver triflate (AgOTf) introduces severe processability penalties; AgOTf is highly hygroscopic and requires strict inert-atmosphere handling, which drastically increases manufacturing overhead. Furthermore, in halide abstraction workflows, substituting AgOTs with AgOTf generates alkyl triflates—intermediates that are often too reactive to isolate—whereas AgOTs directly yields stable, isolable alkyl tosylates that are highly practical for subsequent controlled nucleophilic substitutions .

Hygroscopicity and Bench-Scale Processability

Silver p-toluenesulfonate offers a distinct handling advantage over fluorinated organosilver salts. While silver triflate (AgOTf) is notoriously hygroscopic and rapidly deliquesces upon exposure to ambient humidity, AgOTs remains a stable, non-hygroscopic solid under standard atmospheric conditions. This fundamental difference in moisture sensitivity means AgOTs can be weighed and transferred on the open benchtop, whereas AgOTf mandates glovebox or dry-room infrastructure .

| Evidence Dimension | Moisture sensitivity and handling requirements |

| Target Compound Data | Non-hygroscopic; permits ambient benchtop handling |

| Comparator Or Baseline | Silver triflate (AgOTf): Highly hygroscopic; requires inert atmosphere |

| Quantified Difference | Eliminates the need for glovebox infrastructure during reagent weighing and transfer |

| Conditions | Ambient atmospheric storage and handling |

Procurement teams can significantly reduce specialized equipment overhead and handling time during scale-up by selecting the non-hygroscopic tosylate salt.

Leaving Group Generation and Intermediate Stability

In halide abstraction workflows, the choice of silver salt dictates the resulting leaving group. Reacting alkyl halides with AgOTs directly yields alkyl tosylates, which are highly stable and easily isolable via standard chromatography. In contrast, utilizing silver triflate generates alkyl triflates, which are orders of magnitude more reactive and frequently decompose during isolation. Using silver nitrate yields alkyl nitrates, which function poorly as leaving groups and introduce oxidative hazards .

| Evidence Dimension | Isolability of the generated intermediate |

| Target Compound Data | Yields stable, isolable alkyl tosylates |

| Comparator Or Baseline | Silver triflate (AgOTf): Yields highly reactive, often unstable alkyl triflates |

| Quantified Difference | Enables direct isolation and storage of the intermediate prior to the next synthetic step |

| Conditions | Conversion of alkyl halides in organic solvents |

Selecting AgOTs ensures the formation of a stable, bench-storable intermediate, reducing the need for complex, immediate one-pot downstream reactions.

Nanoparticle Dispersion Stability in Nonaqueous Media

For the formulation of nonaqueous silver nanoparticles, precursor selection heavily influences colloidal lifespan. Research demonstrates that reducing silver p-toluenesulfonate with potassium citrate in ethylene glycol produces highly stable spherical nanoparticles (85–97 nm). While standard inorganic silver precipitation methods resulted in particle agglomeration and fallout within 1 to 2 days, the AgOTs-derived dispersions maintained stability for over two months, benefiting from the steric and electrostatic stabilization provided by the bulky tosylate anion [1].

| Evidence Dimension | Colloidal dispersion stability (time to precipitation) |

| Target Compound Data | > 2 months of stability without precipitation |

| Comparator Or Baseline | Standard inorganic silver reduction methods: Precipitation in 1 to 2 days |

| Quantified Difference | Greater than 30-fold increase in dispersion shelf-life |

| Conditions | Reduction with potassium citrate in ethylene glycol at standard concentrations |

Manufacturers of conductive inks and antimicrobial coatings can achieve commercially viable shelf-lives by utilizing AgOTs as the metal precursor.

Stable Intermediate Synthesis in Pharmaceutical Manufacturing

Because it successfully converts alkyl halides into stable, isolable alkyl tosylates without the extreme reactivity of triflate generation, AgOTs is highly suited for multi-step active pharmaceutical ingredient (API) synthesis. It allows chemists to generate reliable leaving groups that can be stored or purified before the subsequent nucleophilic attack .

Scalable Homogeneous Silver Catalysis

In catalytic cycles requiring a soluble silver(I) source, AgOTs provides the necessary organic solubility that silver nitrate lacks, while completely bypassing the strict anhydrous and glovebox handling requirements of silver triflate. This makes it a highly practical choice for benchtop scale-up of cross-coupling and cyclization reactions .

Formulation of Long-Shelf-Life Conductive Inks

Driven by its ability to form highly stable nonaqueous nanoparticle dispersions, AgOTs is an effective precursor for printed electronics and conductive inks. The residual tosylate counterions assist in preventing rapid agglomeration, extending the functional shelf-life of the ink to several months compared to the rapid precipitation seen with simpler inorganic silver salts [1].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant